molecular formula C4H2O3 B131488 Maleic anhydride CAS No. 108-31-6

Maleic anhydride

Cat. No.: B131488
CAS No.: 108-31-6
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Description

Maleic anhydride is an organic compound with the formula C₄H₂O₃. It is the acid anhydride of maleic acid and appears as a colorless or white solid with an acrid odor. This compound is widely used in the production of coatings, polymers, and various chemical intermediates .

Mechanism of Action

Target of Action

Maleic anhydride (MA) is a versatile chemical compound that serves as a quintessential building block for a variety of small and polymeric molecules . It primarily targets organic compounds, particularly those containing hydroxide ions or water, and is used as a precursor in the production of various chemicals, including maleic acid, fumaric acid, and various resins .

Mode of Action

MA’s mode of action is derived from its electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to participate in a variety of reactions, including Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, and free-radical polymerization reactions to generate poly-anhydride copolymers . The reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .

Biochemical Pathways

MA is involved in several biochemical pathways. It is produced industrially on a large scale via the vapor-phase oxidation of n-butane . The overall process converts the methyl groups to carboxylate and dehydrogenates the backbone . In the presence of water or hydroxide ions, MA undergoes hydrolysis to form maleic acid . It can also be used as a dienophile in Diels-Alder reactions to form cyclic compounds .

Pharmacokinetics

It’s important to note that ma rapidly hydrolyzes to form maleic acid in the presence of water, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of MA’s action is the formation of a variety of small and polymeric molecules that are in use today . These include maleic acid, fumaric acid, and various resins . The products of MA’s reactions have a wide range of applications, from the production of coatings and polymers to the functionalization of polylactic acid (PLA) and natural fiber biocomposites .

Action Environment

The action of MA is influenced by environmental factors. For instance, the presence of water or hydroxide ions triggers the hydrolysis of MA to form maleic acid . Additionally, the industrial production of MA involves controlling the ratio of air to hydrocarbon to prevent the mixture from igniting . It’s also worth noting that MA is a colorless or white solid with an acrid odor, and it reacts when in contact with water .

Biochemical Analysis

Biochemical Properties

Maleic anhydride has been shown to react rapidly and specifically with amino groups of proteins and peptides . This interaction can lead to the formation of maleyl-protein complexes . In the presence of water or hydroxide ions, this compound undergoes hydrolysis to form maleic acid .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with proteins and peptides. By reacting with amino groups, this compound can alter the structure and function of these biomolecules

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with amino groups in proteins and peptides. This reaction results in the formation of maleyl-protein complexes, which can alter the structure and function of these biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time due to its reactivity. For example, this compound can undergo hydrolysis in the presence of water or hydroxide ions to form maleic acid . This reaction can influence the stability and long-term effects of this compound in laboratory settings.

Metabolic Pathways

This compound can participate in various metabolic pathways due to its reactivity. For instance, it can undergo hydrolysis to form maleic acid, which can then participate in other metabolic reactions .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with proteins and peptides. By forming maleyl-protein complexes, this compound can potentially influence the localization of these proteins within the cell .

Chemical Reactions Analysis

Maleic anhydride exhibits high reactivity due to its conjugated double bond and anhydride group. It undergoes various types of reactions:

Hydrolysis:

    Reagents and Conditions: Water or hydroxide ions.

    Products: Maleic acid.

Esterification:

    Reagents and Conditions: Alcohols in the presence of a catalyst.

    Products: Maleic acid esters.

Amidation:

Diels-Alder Reaction:

Hydrogenation:

Comparison with Similar Compounds

Maleic anhydride can be compared with other similar compounds such as succinic anhydride and phthalic anhydride:

Succinic Anhydride:

Phthalic Anhydride:

This compound’s unique reactivity due to its conjugated double bond and cyclic anhydride structure makes it a versatile compound in various chemical processes and applications.

Properties

IUPAC Name

furan-2,5-dione
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InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)OC1=O
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Molecular Formula

C4H2O3
Record name MALEIC ANHYDRIDE
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Related CAS

24937-72-2
Record name Maleic anhydride homopolymer
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DSSTOX Substance ID

DTXSID7024166
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Molecular Weight

98.06 g/mol
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Physical Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor.
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Boiling Point

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F
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Solubility

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts
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Density

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48
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Vapor Density

3.38 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg
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Color/Form

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform

CAS No.

108-31-6
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Melting Point

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

ANone: Maleic anhydride has the molecular formula C4H2O3 and a molecular weight of 98.06 g/mol.

ANone: this compound exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the carbonyl (C=O) stretching vibrations and the C=C stretching vibration. Additionally, nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the protons and carbons in the molecule.

A: Grafting this compound onto polyethylene introduces polar functional groups, enhancing its compatibility with polar materials like wood flour in composites. This often results in improved mechanical properties such as increased tensile and flexural strength. [, , ]

A: VPO is a highly effective catalyst for the partial oxidation of n-butane to this compound. [, ] This reaction, a 14-electron oxidation, is the primary industrial method for this compound production. []

A: Optimal this compound production requires a specific butane-to-oxygen ratio. Under oxygen-deficient conditions, even minor changes in butane conversion can significantly impact selectivity. [] Conversely, when the ratio exceeds 1, carbon deposits on the catalyst surface, decreasing both activity and selectivity. []

A: Molecular orbital (MO) calculations have been used to investigate the photochemical reaction between benzene and this compound. [] By calculating interaction energies, researchers can explain the reaction mechanism and predict the stereochemistry of the resulting adduct. []

A: The red color, frequently observed in polymaleimides, likely arises from conjugated unsaturation or furan-pyrrole derivatives formed during polymerization. [] This color change is pH-sensitive, appearing or intensifying at high pH and fading in acidic solutions, suggesting the involvement of ionizable groups in the chromophore. []

A: Yes, the European Food Safety Authority (EFSA) evaluated the safety of methyl vinyl ether-maleic anhydride copolymer (Gantrez SF) as a novel food ingredient in chewing gum. [] The panel concluded that Gantrez SF is safe under the proposed uses and use levels. []

ANone: Several techniques are employed to characterize this compound grafted polymers, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies the presence of characteristic functional groups, such as anhydride rings and carbonyl groups, confirming successful grafting. [, , , ]
  • Non-aqueous Titration: Quantifies the amount of this compound grafted onto the polymer by titrating the anhydride groups. []

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